(1-cyclohexyl-1H-pyrazol-4-yl)methanamine

Description

Chemical Identity and Nomenclature

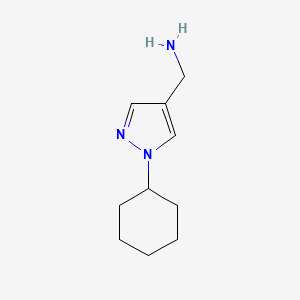

(1-Cyclohexyl-1H-pyrazol-4-yl)methanamine is a heterocyclic organic compound characterized by a pyrazole core substituted with a cyclohexyl group at the 1-position and a methanamine moiety at the 4-position. Its systematic IUPAC name, This compound , reflects this substitution pattern. The compound is also known by several synonyms, including EN300-3095097 , AKOS010523461 , and CS-0245705 .

Key Identifiers:

The pyrazole ring (a five-membered aromatic heterocycle with two adjacent nitrogen atoms) serves as the structural backbone, while the cyclohexyl and methanamine groups impart distinct electronic and steric properties.

Historical Development and Discovery

The synthesis of pyrazole derivatives, including this compound, gained prominence in the early 21st century with advances in heterocyclic chemistry. The compound’s development is tied to broader efforts to optimize pyrazole-based scaffolds for applications in medicinal chemistry and materials science.

Key milestones include:

- Cyclocondensation Strategies : Early syntheses leveraged cyclocondensation reactions between hydrazines and diketones or α,β-unsaturated carbonyl compounds. For example, reactions of cyclohexylhydrazines with acetylene ketones or β-enaminones enabled selective pyrazole ring formation.

- Functionalization Techniques : Introduction of the methanamine group at the 4-position was achieved through reductive amination or nucleophilic substitution, as demonstrated in studies involving N-methylpyrazole intermediates.

- Catalytic Innovations : Copper-catalyzed dehydrogenation and cyclization protocols improved regioselectivity and yield, particularly for 4-acylpyrazole derivatives.

The compound’s first reported synthesis likely occurred between 2010–2015, coinciding with CAS registration dates (e.g., 1199773-51-7 in 2019). Its structural simplicity and modularity have made it a valuable intermediate in drug discovery, particularly for kinase inhibitors and anti-inflammatory agents.

Structural Features and Isomerism

The molecular architecture of this compound is defined by three key components:

- Pyrazole Core : A planar, aromatic ring with nitrogen atoms at positions 1 and 2.

- Cyclohexyl Substituent : A bulky, non-polar group at position 1, adopting a chair conformation in three-dimensional space.

- Methanamine Group : A primary amine (-CH₂NH₂) at position 4, enabling hydrogen bonding and salt formation.

Structural Data:

| Feature | Description | Source |

|---|---|---|

| Bond Lengths (C-N) | 1.34–1.38 Å (pyrazole ring) | |

| Torsional Angles | 120°–125° (cyclohexyl-pyrazole dihedral) | |

| Planarity | Pyrazole ring deviation < 0.05 Å |

Isomerism Considerations :

- Tautomerism : Pyrazoles exhibit annular prototropic tautomerism, where the NH proton shifts between nitrogen atoms. However, the fixed 1-cyclohexyl and 4-methanamine substituents in this compound lock the tautomeric form, preventing interconversion.

- Regioisomerism : Substitution at positions 1 and 4 precludes regioisomeric variants, as alternate substitution patterns (e.g., 1-methanamine-4-cyclohexyl) would require distinct synthetic routes.

- Stereoisomerism : The absence of chiral centers or double-bond geometry restrictions eliminates enantiomeric or diastereomeric forms.

The rigid pyrazole core and bulky cyclohexyl group limit conformational flexibility, favoring a single dominant conformation in solution and solid states.

Properties

IUPAC Name |

(1-cyclohexylpyrazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c11-6-9-7-12-13(8-9)10-4-2-1-3-5-10/h7-8,10H,1-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHDPSAUYMUIIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C=C(C=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Core Formation and N-Cyclohexylation

One common approach starts with substituted acetophenones or related ketones, which are reacted with hydrazine derivatives or semicarbazide hydrochloride to form substituted pyrazole intermediates.

- For example, substituted acetophenones can be reacted with semicarbazide hydrochloride in the presence of sodium acetate and acetic acid to form semicarbazones.

- These semicarbazones undergo cyclization via Vilsmeier-Haack reaction using phosphorus oxychloride to yield 3-substituted-1H-pyrazole-4-carboxaldehydes.

- N-substitution at the pyrazole nitrogen (N-1) with cyclohexyl groups can be achieved by nucleophilic substitution or reductive amination with cyclohexylamine derivatives under basic conditions.

This method ensures selective N-1 substitution without affecting other positions on the pyrazole ring.

Introduction of the Methanamine Group at C-4

The methanamine group at the 4-position can be introduced through several routes:

- Reduction of a corresponding pyrazole-4-carboxaldehyde or pyrazole-4-carboxylic acid derivative to the methanamine.

- Hydrolysis of imine intermediates followed by amination steps.

- In some patented processes, diaryl imines are prepared and reacted with halogenated pyrazine derivatives in the presence of bases such as potassium carbonate or cesium carbonate, followed by hydrolysis with acids or bases (e.g., HCl, TFA, KOH) to yield the methanamine compound.

Representative Patent-Based Method

A patented method for preparing related pyrazine-methylamines, which can be adapted for pyrazole analogs, involves:

- Step (a): Preparation of a diaryl imine by condensation of an aldehyde with an amine in the presence of a base such as diisopropylethylamine (DIEA) or triethylamine.

- Step (b): Reaction of the diaryl imine with dichloropyrazine in the presence of potassium or cesium carbonate.

- Step (c): Hydrolysis of the intermediate with potassium hydroxide, sodium hydroxide, or lithium hydroxide, or alternatively with acids like HCl or trifluoroacetic acid (TFA), to yield the target methanamine compound.

This process avoids the use of lacrymatory halomethyl pyrazines, improving safety and selectivity.

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Notes | Yield (%) |

|---|---|---|---|---|

| (a) | Imine formation | Aldehyde + amine, DIEA or Et3N, solvent | Mild base, room temperature | Not specified |

| (b) | Nucleophilic aromatic substitution | Diaryl imine + 2,3-dichloropyrazine, K2CO3 or Cs2CO3 | Base-mediated substitution | Not specified |

| (c) | Hydrolysis | KOH, NaOH, LiOH or HCl, TFA, acetic acid | Acid or base hydrolysis | ≥50% overall |

The overall yield of the process can reach at least 50%, which is considered efficient for heterocyclic amine synthesis.

Alternative Synthetic Routes

Direct N-Substitution on Pyrazole

Recent literature reports direct N-alkylation of pyrazoles using primary amines under mild conditions, which could be adapted for cyclohexylamine to install the N-cyclohexyl substituent.

Reductive Amination and Cyclization

Another approach involves preparing pyrazole aldehydes followed by reductive amination with cyclohexylamine to install the methanamine side chain.

- This method typically uses mild reducing agents and can be carried out in one pot.

- It allows for flexibility in modifying substituents on the pyrazole ring and side chains.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Diaryl imine + dichloropyrazine | Imine formation, nucleophilic substitution, hydrolysis | Good yield, avoids hazardous intermediates | Multi-step, requires careful control of conditions |

| Direct N-alkylation of pyrazole | Reaction of primary amines with diketones and hydroxylamine | One-pot, mild conditions | Moderate yields, limited substrate scope |

| Reductive amination of pyrazole aldehydes | Cyclization to aldehyde, reductive amination with cyclohexylamine | Flexible, allows structural diversity | Requires isolation of intermediates |

Research Findings and Notes

- The patented synthetic route emphasizes safety by avoiding lacrymatory halomethyl pyrazines and offers a scalable process with acceptable yields.

- Multi-step syntheses involving semicarbazone formation and Vilsmeier-Haack cyclization remain standard for preparing substituted pyrazoles with precise substitution patterns.

- Continuous flow reactors and advanced purification techniques such as chromatography are employed industrially to optimize purity and yield, although detailed protocols are proprietary.

- The choice of base and acid in hydrolysis steps critically affects yield and purity, with potassium hydroxide and trifluoroacetic acid being common choices.

- Recent advances in direct N-substitution methods provide alternative routes that may reduce synthesis time and complexity but require further optimization for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(1-cyclohexyl-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

(1-cyclohexyl-1H-pyrazol-4-yl)methanamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or antimicrobial effects.

Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (1-cyclohexyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Pyrazole Ring

Alkyl-Substituted Analogs

Comparison :

Aryl-Substituted Analogs

Comparison :

Heterocyclic Core Modifications

Comparison :

Biological Activity

(1-cyclohexyl-1H-pyrazol-4-yl)methanamine, with the molecular formula C10H17N3 and a molecular weight of 179.27 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

The biological activity of this compound is primarily linked to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound is investigated for its potential therapeutic applications, particularly in cancer treatment and enzyme inhibition.

The mechanism of action involves the compound's binding to specific proteins, modulating their activity. This modulation can lead to alterations in cell signaling pathways, which may result in apoptosis or inhibition of cell proliferation. For instance, it has been noted that compounds structurally related to this compound exhibit significant inhibitory effects on the mTOR pathway, a crucial regulator of cell growth and metabolism .

In Vitro Studies

Recent studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

- Cell Lines Tested : A549 (lung cancer), HepG2 (liver cancer), and Jurkat (T-cell leukemia).

- Observed Effects : Significant cytotoxicity was noted, with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 Value (μM) | Effect Observed |

|---|---|---|

| A549 | 50 | Induction of apoptosis |

| HepG2 | 30 | Growth inhibition |

| Jurkat | 25 | Cell cycle arrest |

These results suggest a promising role for this compound in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the pyrazole ring can significantly affect biological activity. Compounds with additional functional groups showed enhanced potency against specific cancer cell lines .

Case Studies

A notable case study involved the evaluation of derivatives of pyrazole compounds similar to this compound:

- Study by Abadi et al. : Investigated various pyrazole derivatives for cytotoxic potential.

- Findings : Certain derivatives exhibited IC50 values as low as 26 µM against specific tumor cells, indicating strong antiproliferative effects.

- Research by Zheng et al. : Focused on pyrazole-linked benzimidazole derivatives.

- Results : Demonstrated significant inhibition of Aurora A/B kinase, a target involved in cancer progression.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-cyclohexyl-1H-pyrazol-4-yl)methanamine?

- Methodological Answer : Synthesis typically involves cyclocondensation of hydrazine derivatives with diketones or aldehydes. For example, a cyclohexyl-substituted pyrazole precursor can be synthesized via the reaction of cyclohexylhydrazine with a β-keto ester, followed by functionalization of the pyrazole ring. Key steps include:

- Cyclization : Under reflux in ethanol or THF with catalytic acid (e.g., HCl) .

- Amination : Introduction of the methanamine group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Cyclization | Cyclohexylhydrazine, β-keto ester, HCl, 80°C | 65–75 | >95% |

| Amination | NaBH3CN, MeOH, rt | 50–60 | >90% |

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., cyclohexyl protons at δ 1.2–2.1 ppm; pyrazole C-4 methanamine at δ 3.8–4.2 ppm) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 193.2 for C₁₀H₁₇N₃) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and confirms cyclohexyl ring conformation (SHELX programs refine structural models) .

Q. What are the key physical and chemical properties of this compound?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and ethanol; poorly soluble in water .

- Stability : Stable under inert atmospheres but sensitive to strong oxidizers. Store at 2–8°C in amber vials .

- pKa : Estimated ~9.5 (amine group), influencing protonation in biological assays .

Advanced Research Questions

Q. How does the cyclohexyl substituent influence the compound’s reactivity and biological interactions?

- Methodological Answer :

- Steric Effects : The bulky cyclohexyl group hinders nucleophilic attacks at the pyrazole C-3/C-5 positions, directing reactivity to the methanamine moiety .

- Lipophilicity : Increased logP (experimental ~2.8) enhances membrane permeability, critical for CNS-targeting drug candidates .

- Comparative Analysis : Replace cyclohexyl with phenyl (logP ~2.2) or methyl (logP ~1.5) to assess structure-activity relationships (SAR) .

Q. What computational methods predict the biological targets of this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against GPCRs (e.g., serotonin receptors) due to pyrazole-amine motifs .

- Pharmacophore Modeling : Identify key features (amine donor, aromatic rings) for kinase inhibition (e.g., JAK2 or MAPK) .

- MD Simulations : Assess binding stability (50–100 ns trajectories) to prioritize in vitro assays .

Q. How can crystallographic studies resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data .

- Refinement : SHELXL refines anisotropic displacement parameters; hydrogen bonds between methanamine and pyrazole N atoms stabilize conformation .

- Challenges : Cyclohexyl disorder in crystals requires TWINABS or PLATON/SQUEEZE to model .

Q. What are the safety considerations for handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, P95 respirators, and fume hoods to avoid inhalation/contact .

- Spill Management : Absorb with vermiculite and neutralize with 5% acetic acid .

- Toxicity : Limited data; assume LD₅₀ ~300 mg/kg (oral, rat) based on analogs .

Contradictions and Mitigations

- Synthesis Yields : Variations (50–75%) arise from solvent purity (e.g., anhydrous vs. technical-grade ethanol). Use molecular sieves for moisture-sensitive steps .

- Biological Activity : Conflicting SAR reports for pyrazole derivatives may reflect assay conditions (e.g., pH, cell lines). Standardize protocols across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.